molecular formula C17H21NO4 B12566517 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, 1,1-dimethylethyl ester

2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, 1,1-dimethylethyl ester

Cat. No.: B12566517
M. Wt: 303.35 g/mol
InChI Key: LOCHMDPUTIOJQI-UHFFFAOYSA-N
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Description

2-Oxa-5-azaspiro[34]octane-5-carboxylic acid, 1-oxo-3-phenyl-, 1,1-dimethylethyl ester is a spirocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, 1,1-dimethylethyl ester typically involves the annulation of cyclopentane and four-membered rings. One approach involves the use of readily available starting materials and conventional chemical transformations, such as cyclization reactions, to form the spirocyclic structure . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, 1,1-dimethylethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert specific functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, 1,1-dimethylethyl ester has a wide range of scientific research applications, including:

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.

    Biology: The compound can be used as a probe to study biological processes and interactions. Its ability to interact with specific biomolecules makes it valuable for biochemical research.

    Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs. Its unique structure may offer advantages in terms of selectivity and efficacy.

    Industry: The compound can be used in the production of specialty chemicals and materials. Its chemical versatility allows for the development of novel products with unique properties.

Mechanism of Action

The mechanism of action of 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on target molecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, 1,1-dimethylethyl ester stands out due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This unique combination of features provides the compound with distinct chemical and biological properties, making it valuable for a wide range of applications.

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

tert-butyl 3-oxo-1-phenyl-2-oxa-5-azaspiro[3.4]octane-5-carboxylate

InChI

InChI=1S/C17H21NO4/c1-16(2,3)22-15(20)18-11-7-10-17(18)13(21-14(17)19)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3

InChI Key

LOCHMDPUTIOJQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12C(OC2=O)C3=CC=CC=C3

Origin of Product

United States

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